molecular formula C9H19N B14704132 1-Hexanamine, N-2-propenyl- CAS No. 22774-71-6

1-Hexanamine, N-2-propenyl-

Cat. No.: B14704132
CAS No.: 22774-71-6
M. Wt: 141.25 g/mol
InChI Key: SVMFHPLSSJXOTA-UHFFFAOYSA-N
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Description

1-Hexanamine, N-2-propenyl-, also known as allylhexylamine, is an organic compound with the molecular formula C9H19N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexanamine, N-2-propenyl-, can be synthesized through several methods. One common method involves the reaction of 1-hexanamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 1-hexanamine attacks the carbon atom of allyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1-Hexanamine, N-2-propenyl-, can be achieved through continuous flow processes. These processes involve the use of reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-Hexanamine, N-2-propenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

1-Hexanamine, N-2-propenyl-, has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexanamine, N-2-propenyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. It can also bind to receptors, triggering signaling pathways that result in various biological effects.

Comparison with Similar Compounds

1-Hexanamine, N-2-propenyl-, can be compared with other similar compounds such as:

    1-Hexanamine: A primary amine with a similar structure but without the allyl group.

    Allylamine: A primary amine with an allyl group but a shorter carbon chain.

    Hexylamine: A primary amine with a hexyl group but without the allyl group.

Uniqueness

1-Hexanamine, N-2-propenyl-, is unique due to the presence of both the hexyl and allyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

N-prop-2-enylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-5-6-7-9-10-8-4-2/h4,10H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMFHPLSSJXOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435932
Record name 1-Hexanamine, N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22774-71-6
Record name 1-Hexanamine, N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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